1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features an indole moiety, a dimethoxyphenyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the ethyl linker. The dimethoxyphenyl group is then attached, and the final step involves the formation of the urea linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole and dimethoxyphenyl groups can be oxidized under specific conditions.
Reduction: The pyrrolidinone ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen and the urea nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The pyrrolidinone ring can influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: shares similarities with other indole-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-30-20-8-7-18(14-21(20)31-2)27-15-17(13-22(27)28)25-23(29)24-10-12-26-11-9-16-5-3-4-6-19(16)26/h3-9,11,14,17H,10,12-13,15H2,1-2H3,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQKTBYFBXUKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3C=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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